molecular formula C11H10S B188729 2-(Methylthio)naphthalene CAS No. 7433-79-6

2-(Methylthio)naphthalene

Cat. No.: B188729
CAS No.: 7433-79-6
M. Wt: 174.26 g/mol
InChI Key: SSKUUDUKJMIOKQ-UHFFFAOYSA-N
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Description

2-(Methylthio)naphthalene is an organic compound with the molecular formula C₁₁H₁₀S. It is characterized by a naphthalene ring substituted with a methylthio group at the second position. This compound is a yellowish liquid with a strong odor and is commonly used in the manufacturing of dyes, pigments, and other organic compounds .

Scientific Research Applications

2-(Methylthio)naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)naphthalene typically involves the reaction of 2-bromonaphthalene with methylthiolate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction conditions usually require heating to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then subjected to purification steps such as distillation and recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthio)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Methylthio)naphthalene involves its interaction with various molecular targets. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular pathways .

Comparison with Similar Compounds

    2-Methylthionaphthalene: Similar structure but with a different substitution pattern.

    2-Methylsulfinylnaphthalene: Oxidized form of 2-(Methylthio)naphthalene.

    2-Methylsulfonylnaphthalene: Further oxidized form of this compound.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a methylthio group, which imparts distinct chemical reactivity and biological properties compared to its analogs .

Properties

IUPAC Name

2-methylsulfanylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10S/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKUUDUKJMIOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225341
Record name 2-Methylmercaptonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7433-79-6
Record name 2-Methylmercaptonaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylmercaptonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 30 g of potassium naphthalene-2-thiolate and 120 g of methyl formate was introduced into a 0.3 liter stirred autoclave at room temperature and heated at 150° C. for 15 hours, during which the pressure (partial pressure of CO+partial pressure of the reaction mixture) reached 210 bar. The mixture was worked up by a procedure similar to that described in Example 1 to give 23.5 g (89% of theory) of naphth-2-yl methyl thioether. ##STR3##
Name
potassium naphthalene-2-thiolate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One

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